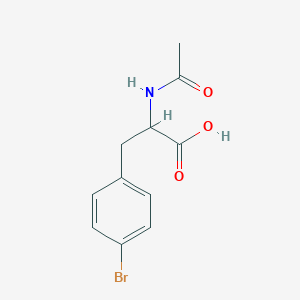

Acetyl-D-Homophenylalanine

Übersicht

Beschreibung

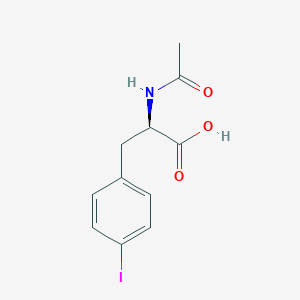

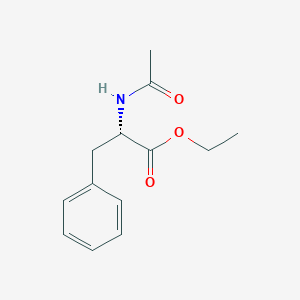

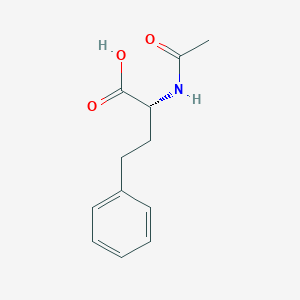

Acetyl-D-Homophenylalanine is a chemical compound with the CAS number 63393-59-9 . It has a molecular weight of 221.26 . The IUPAC name for this compound is (2R)-2-(acetylamino)-4-phenylbutanoic acid . It is typically stored at temperatures between 0-8°C .

Synthesis Analysis

A study published in Angewandte Chemie International Edition describes a route for the synthesis of L-homophenylalanine, which involves both enzymatic and spontaneous chemical reactions . This route uses simple benzaldehyde and pyruvate as starting materials, making it extremely cost-effective . The enzymes were screened and further assembled in E. coli, and Ti pheDH was identified as the rate-limiting enzyme .

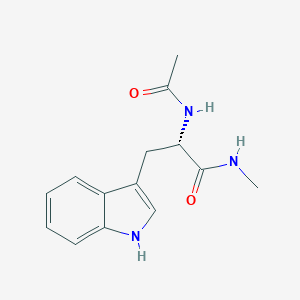

Molecular Structure Analysis

The molecular structure of Acetyl-D-Homophenylalanine is represented by the InChI code: 1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of L-homophenylalanine include both enzymatic and spontaneous chemical reactions . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .

Physical And Chemical Properties Analysis

Acetyl-D-Homophenylalanine is a white crystalline substance . It has a melting point range of 174-179°C .

Wissenschaftliche Forschungsanwendungen

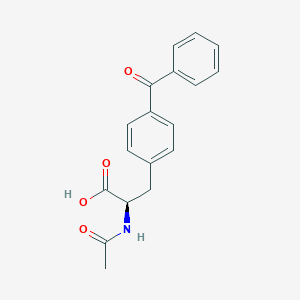

Pharmaceutical Drug Precursor : L-Homophenylalanine is widely used as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitors, which have significant clinical applications in managing hypertension and congestive heart failure (CHF) (Ahmad, Oh, & Abd Shukor, 2009). Biocatalytic synthesis methods for L-homophenylalanine are considered attractive for industrial applications due to their environmental friendliness and sustainability (Ahmad, Oh, & Shukor, 2010).

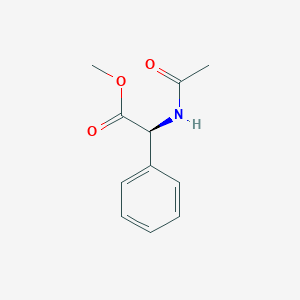

Synthetic Processes : Studies have explored various synthetic processes for homophenylalanine, including the use of acetophenone with diethyl oxalate, amination with NH4OAc, and reduction with hydrogen catalyzed by Pd/C. These methods aim for high overall yield and are considered environmentally friendly (Li Jing-hua, 2011).

Catalytic Asymmetric Reactions : The catalytic asymmetric hydrogenation of certain precursors can yield L-Homophenylalanine with high enantioselectivity, which is crucial for producing ACE inhibitors (Xie et al., 2000).

Bioconversion Process Development : Research has been conducted to develop bioconversion processes using recombinant Escherichia coli expressing specific genes for the efficient production of L-Homophenylalanine (Hsu et al., 2006).

Development of Biocatalysts : Efforts have been made to develop NADPH-dependent homophenylalanine dehydrogenase as a new tool for both in vitro catalysis and in vivo metabolic engineering for L-homophenylalanine production (Li & Liao, 2014).

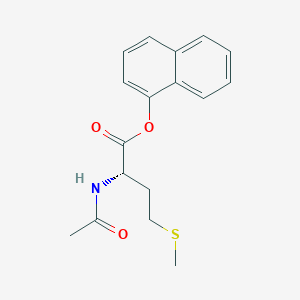

Enzymatic Resolution : The enzymatic resolution of N-acetyl-homophenylalanine using industrial enzymes like alcalase has been investigated for its potential in producing L-(+)-homophenylalanine hydrochloride with high optical purity (Zhao et al., 2002).

Simultaneous Synthesis of Multiple Compounds : Studies have demonstrated the simultaneous synthesis of 2-phenylethanol and L-homophenylalanine using recombinant E. coli with high yield, showing the versatility of the synthetic processes involved (Hwang et al., 2009).

Protein Modification : Techniques have been developed for incorporating non-natural amino acids like m-acetyl-l-phenylalanine into proteins in vivo, allowing for site-specific modification and expanding the scope of protein synthesis and design (Zhang et al., 2003).

Safety And Hazards

When handling Acetyl-D-Homophenylalanine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384357 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-D-Homophenylalanine | |

CAS RN |

63393-59-9 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

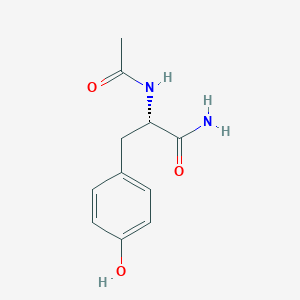

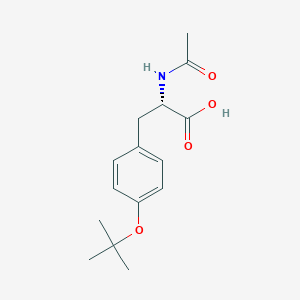

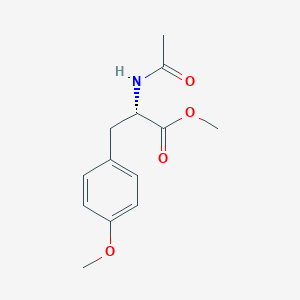

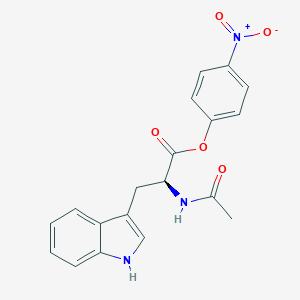

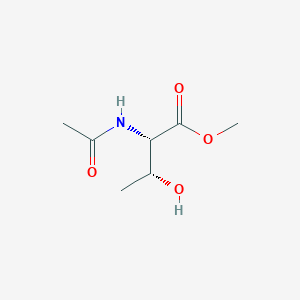

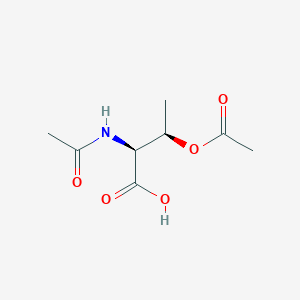

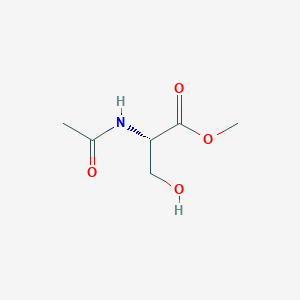

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.